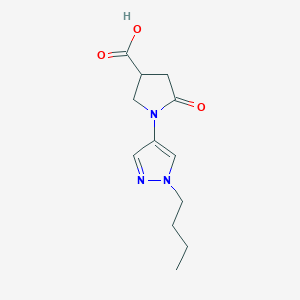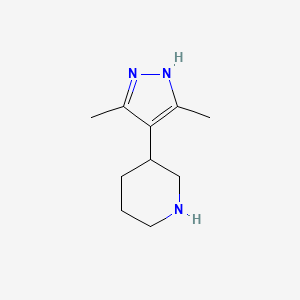![molecular formula C9H9N B13001098 2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene CAS No. 441798-65-8](/img/structure/B13001098.png)
2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azatricyclo[62003,6]deca-1,3(6),7-triene is a heterocyclic compound with a unique tricyclic structure It is characterized by the presence of a nitrogen atom within its ring system, which contributes to its distinct chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide . This reaction proceeds through a series of steps, including ring closure and nitrogen incorporation, to yield the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene and Ambeed provide bulk custom synthesis and procurement services for this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tricyclic derivatives, while reduction can produce reduced analogs with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene exerts its effects involves interactions with molecular targets and pathways. The nitrogen atom within its structure plays a crucial role in its reactivity and binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene is unique due to its specific tricyclic structure and the presence of a nitrogen atom, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique opportunities for research and applications in various fields.
Eigenschaften
CAS-Nummer |
441798-65-8 |
|---|---|
Molekularformel |
C9H9N |
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
2-azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene |
InChI |
InChI=1S/C9H9N/c1-3-8-6(1)5-7-2-4-9(7)10-8/h5H,1-4H2 |
InChI-Schlüssel |
JHHMGEMNWQRAQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=NC3=C(CC3)C=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


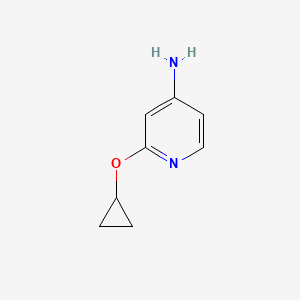
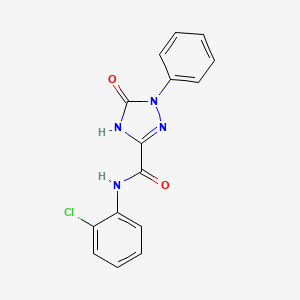
![Ethyl4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B13001022.png)
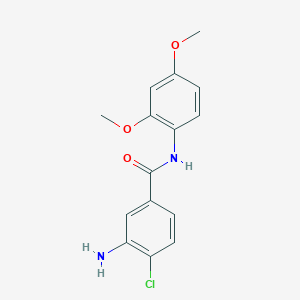
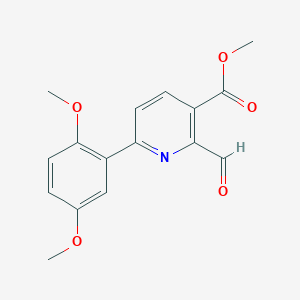
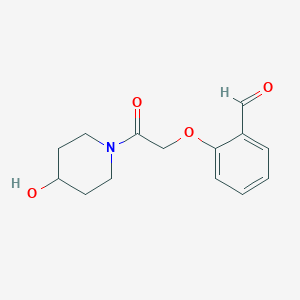
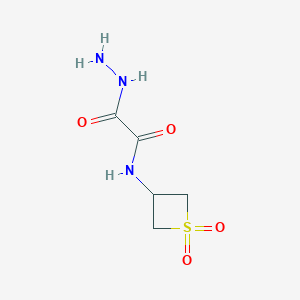
![4-Methoxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13001046.png)
![tert-butyl N-{8-hydroxybicyclo[3.2.1]octan-3-yl}carbamate](/img/structure/B13001055.png)
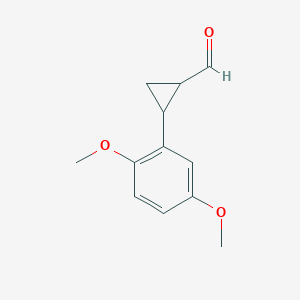
![Methyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13001076.png)
